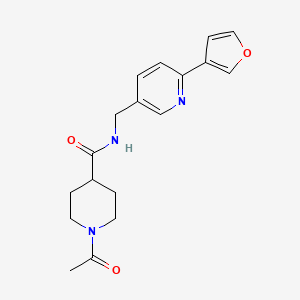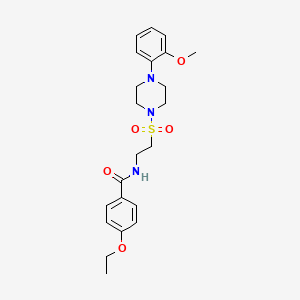
2-(3,4-Dimethoxyphenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.491. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dimethoxyphenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxyphenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anti-Proliferative Activities
- The synthesis of N-Mannich bases of 1,3,4-oxadiazole derivatives, closely related in structure, has shown significant in vitro activity against pathogenic bacteria and yeast-like fungi, along with potent anti-proliferative activity against various cancer cell lines. This highlights the potential of such compounds in the development of new antimicrobial and anticancer therapies (L. H. Al-Wahaibi et al., 2021).
Pain Management
- Research into σ1 receptor antagonists for pain management has led to the synthesis of compounds with excellent solubility and promising antinociceptive properties. These findings underline the importance of structural analogs in creating effective pain relief options without the side effects associated with traditional analgesics (J. Díaz et al., 2020).
Polymeric Materials
- The synthesis of polyamides incorporating nucleobases like theophylline and thymine, utilizing reactions with compounds structurally similar to the query, demonstrates the potential of such chemical frameworks in creating novel polymeric materials. These materials' solubility and molecular weight range make them interesting for various applications, from biotechnology to materials science (M. Hattori et al., 1979).
Anticancer Activities
- The development of 1,2,4-triazine derivatives bearing piperazine amide moiety has been explored for their anticancer activities, particularly against breast cancer cells. This research suggests the role of structural analogs in designing compounds with potential therapeutic applications in oncology (L. Yurttaş et al., 2014).
Wound Healing
- The evaluation of derivatives for wound healing has shown significant results, further supporting the utility of structurally related compounds in promoting tissue repair and regeneration. This indicates a potential avenue for developing new treatments for skin injuries and surgical recovery (K. Vinaya et al., 2009).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-28-19-8-7-16(13-20(19)29-2)14-22(27)26-11-9-25(10-12-26)21-15-17-5-3-4-6-18(17)23-24-21/h7-8,13,15H,3-6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZBHPCIELZALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

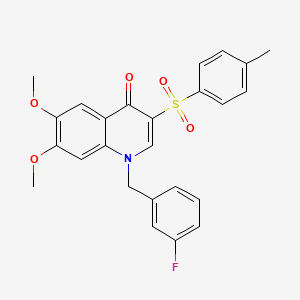
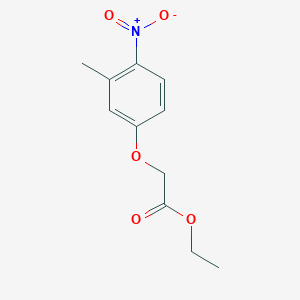
![1-(4-bromobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2418366.png)


![N-{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2418370.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2418373.png)
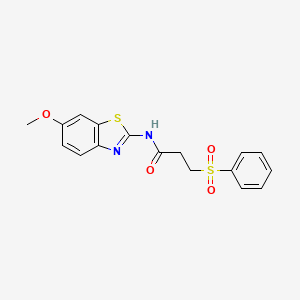
![N-(2-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2418376.png)
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2418378.png)
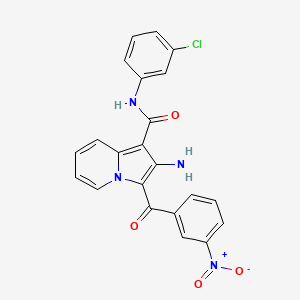
![2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2418382.png)
